molecular formula C17H16ClN5O4 B2965842 Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate CAS No. 872839-09-3

Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B2965842
M. Wt: 389.8
InChI Key: UCTCRYPWOBBVSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The introduction of the acyl group at N13 results in an intramolecular strain that leads to a short contact between the imino N1 atom of the bicyclic system and the carbonyl C23 atom of the acyl group .


Chemical Reactions Analysis

Imidazole compounds can undergo a variety of chemical reactions. For instance, they can undergo protodeboronation, a reaction that involves the removal of a boron group . They can also undergo intramolecular cyclization to form fused imidazo-triazole derivatives .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Catalytic Applications

N-heterocyclic carbenes, including compounds structurally related to Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate, serve as efficient catalysts in transesterification and acylation reactions. These reactions are pivotal in the synthesis of esters from alcohols and esters, showcasing the compound's utility in facilitating organic transformations at low catalyst loadings and room temperature conditions (Grasa et al., 2002).

Antimicrobial and Anticancer Research

Compounds structurally related to Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate have been synthesized and evaluated for biological activities. For instance, derivatives have shown moderate activity against Gram-positive, Gram-negative bacteria, and fungi, indicating their potential in developing new antimicrobial agents (V.V.Bhuva et al., 2009). Moreover, certain N-heterocyclic carbene silver(I) compounds derived from related imidazoles have been investigated for their cytotoxic and antibacterial properties, revealing their potential as leads in anticancer and antibacterial therapy (Streciwilk et al., 2014).

Novel Synthetic Pathways

Research has also focused on developing novel synthetic pathways using related compounds. For example, imidazol-1-yl-acetic acid has been utilized as a novel, efficient, and recyclable bifunctional organocatalyst for synthesizing 1,8-dioxooctahydroxanthenes under solvent-free conditions, demonstrating the compound's role in greener chemistry applications (Nazari et al., 2014).

Future Directions

The future directions in the research of imidazole compounds could involve the development of new drugs. Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains an imidazole ring .

properties

IUPAC Name

methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O4/c1-20-14-13(15(25)23(17(20)26)9-12(24)27-2)22-8-7-21(16(22)19-14)11-5-3-10(18)4-6-11/h3-6H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTCRYPWOBBVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CC(=O)OC)N3CCN(C3=N2)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[6-(4-chlorophenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.